molecular formula C14H18ClNO5 B1456204 Methyl (2S,4S)-4-[4-(methoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354488-43-9

Methyl (2S,4S)-4-[4-(methoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1456204
M. Wt: 315.75 g/mol
InChI Key: GPAHEFWIUZDBNY-FXMYHANSSA-N
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Description

Methyl (2S,4S)-4-[4-(methoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C14H18ClNO5 and its molecular weight is 315.75 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photo-methylation and Methoxylation Studies

  • UV-irradiation of similar methyl compounds in methanol leads to different methylation positions and methoxylation via excimer or chlorine atoms, as demonstrated by Sugiyama et al. (1981) in their study on methyl 2-pyridinecarboxylate in methanol (Sugiyama et al., 1981).

Synthesis of Pyrrolidine Derivatives

  • An abnormal reaction product was formed in the reaction of methyl (Е)-3-(methoxycarbonyl)methylimino-2,2-dimethylpropanoate with an enolate, resulting in a specific pyrrolidine derivative, as found by Valiullina et al. (2017) (Valiullina et al., 2017).

One-Pot Synthesis and Catalysis

  • Galenko et al. (2015) demonstrated a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction, which is relevant to the synthesis of similar methyl compounds (Galenko et al., 2015).

Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids Synthesis

  • Bencková and Krutošíková (1997) synthesized derivatives of Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids, starting with a similar 5-Methoxycarbonyl compound (Bencková & Krutošíková, 1997).

Development of Fluoroionophores

  • Hong et al. (2012) developed fluoroionophores from diamine-salicylaldehyde (DS) derivatives, a process relevant to understanding interactions involving methoxycarbonyl groups (Hong et al., 2012).

Asymmetric Cyclization Studies

  • Yamamoto and Tsuji (1982) performed asymmetric cyclizations of similar methyl compounds, providing insights into the catalytic behaviors of these types of molecules (Yamamoto & Tsuji, 1982).

properties

IUPAC Name

methyl (2S,4S)-4-(4-methoxycarbonylphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5.ClH/c1-18-13(16)9-3-5-10(6-4-9)20-11-7-12(15-8-11)14(17)19-2;/h3-6,11-12,15H,7-8H2,1-2H3;1H/t11-,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAHEFWIUZDBNY-FXMYHANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=C(C=C2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-[4-(methoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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